molecular formula C9H14N2O2S B8750614 3-(Aminomethyl)-4-(ethylsulfonyl)aniline CAS No. 918812-73-4

3-(Aminomethyl)-4-(ethylsulfonyl)aniline

Cat. No.: B8750614
CAS No.: 918812-73-4
M. Wt: 214.29 g/mol
InChI Key: USZGDFXKDIYRGJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(ethylsulfonyl)aniline is a substituted aniline derivative characterized by an ethylsulfonyl group at the para position and an aminomethyl group at the meta position of the benzene ring. The ethylsulfonyl moiety (–SO₂–C₂H₅) is electron-withdrawing, while the aminomethyl (–CH₂–NH₂) group introduces hydrogen-bonding capability and basicity.

Properties

CAS No.

918812-73-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(aminomethyl)-4-ethylsulfonylaniline

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)9-4-3-8(11)5-7(9)6-10/h3-5H,2,6,10-11H2,1H3

InChI Key

USZGDFXKDIYRGJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)CN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Sulfonylaniline Derivatives

The table below compares structural analogs based on substituent type, position, and functional group effects:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(Aminomethyl)-4-(ethylsulfonyl)aniline –SO₂C₂H₅ (para), –CH₂NH₂ (meta) C₉H₁₄N₂O₂S Enhanced H-bonding, potential ligand
3-(Ethylsulfonyl)-4-methylaniline –SO₂C₂H₅ (para), –CH₃ (meta) C₉H₁₃NO₂S Lower solubility; simpler reactivity
4-(Ethanesulfonyl)aniline –SO₂C₂H₅ (para) C₈H₁₁NO₂S Lacks aminomethyl; limited H-bonding
4-(Methanesulfonylmethyl)aniline –CH₂SO₂CH₃ (para) C₈H₁₁NO₂S Bulky sulfonylmethyl; altered sterics
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline –SO₂-(piperidine) (para) C₁₂H₁₈N₂O₂S Heterocyclic amine; increased basicity
Key Observations:
  • Aminomethyl vs. Methyl: The replacement of –CH₃ with –CH₂NH₂ (e.g., 3-(Ethylsulfonyl)-4-methylaniline vs. target compound) enhances solubility in polar solvents and enables hydrogen-bonding interactions, critical for binding in biological systems .
  • Ethylsulfonyl vs. Methanesulfonylmethyl : The direct attachment of –SO₂C₂H₅ (target compound) versus –CH₂SO₂CH₃ (4-(Methanesulfonylmethyl)aniline) reduces steric hindrance, favoring aromatic electrophilic substitution reactions .
  • Heterocyclic Sulfonyl Groups : Compounds like 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline exhibit higher basicity due to the piperidine ring, making them suitable for pH-dependent applications .

Physicochemical Properties

  • Solubility: The aminomethyl group increases water solubility compared to 4-(ethanesulfonyl)aniline, which lacks polar substituents .
  • Electronic Effects : The electron-withdrawing ethylsulfonyl group deactivates the aromatic ring, directing further substitution to specific positions, a property shared with 3-(Ethylsulfonyl)-4-methylaniline .

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